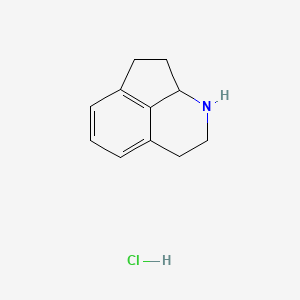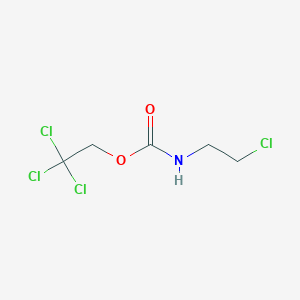
2-Amino-6-methoxy-4-pyrimidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methoxy-4-pyrimidinemethanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-4-pyrimidinemethanamine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine precursor, which is then functionalized to introduce the aminomethyl and methoxy groups. For instance, a common route involves the reaction of 2,4,6-trichloropyrimidine with methanol to introduce the methoxy group, followed by nucleophilic substitution with an aminomethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-4-pyrimidinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-6-methoxy-4-pyrimidinemethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-4-pyrimidinemethanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-6-methoxypyrimidine: Lacks the amine group at the 2-position.
4-(Aminomethyl)-2-methoxypyrimidine: Has the methoxy group at the 2-position instead of the 6-position.
4-(Aminomethyl)-6-hydroxypyrimidine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-Amino-6-methoxy-4-pyrimidinemethanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1108723-90-5 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(aminomethyl)-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3,7H2,1H3,(H2,8,9,10) |
InChI Key |
QZTAPMFBKDDOHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)CN)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dibromophenyl)methyl]cyclopropanamine](/img/structure/B8281965.png)

![5-Amino-7-chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8281987.png)








![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)


